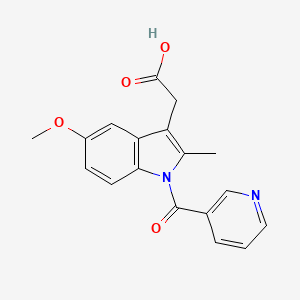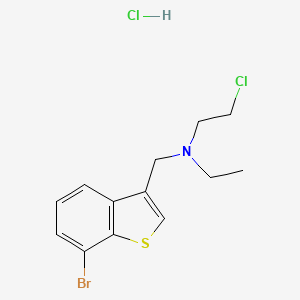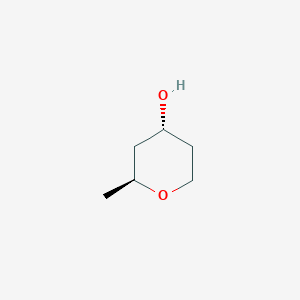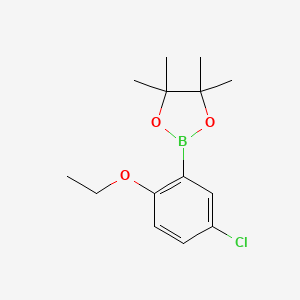
2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
“2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C14H18BF3O4 . It is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic methods, including 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be of significant utility in asymmetric synthesis .
Mode of Action
Boronic esters are known for their ability to undergo stereospecific functionalizations and transformations . These transformations, which retain the high enantioenrichment of the starting boronic ester, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The transformations of boronic esters into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The synthetic utility of boronic esters is tempered by their air and moisture sensitivity .
Result of Action
The transformations of boronic esters into other functional groups is of considerable interest in synthesis .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester pinacol ester is a potent inhibitor of proteasome activity and has been shown to have anti-tumor effects in various cancer cell lines. However, it is important to note that this compound pinacol ester is a tool compound and should be used with caution in experiments. Its potency as a proteasome inhibitor can lead to off-target effects and potential toxicity in cells.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester pinacol ester. One area of interest is the development of this compound pinacol ester analogs with improved potency and selectivity for proteasome inhibition. Another area of interest is the use of this compound pinacol ester in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound pinacol ester and its potential as a therapeutic agent for cancer.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester pinacol ester has been widely used in scientific research as a tool compound to study proteasome activity and its role in various cellular processes. Proteasomes are large protein complexes that degrade unwanted or damaged proteins in cells. Inhibition of proteasome activity has been shown to have anti-tumor effects, making this compound pinacol ester a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[2-methoxy-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-8-9(20-14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOKFHNAZLXTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B3348355.png)
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3348383.png)

![Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-](/img/structure/B3348386.png)

![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)